N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
Description
This compound is a triazine-based acetamide derivative characterized by a 1,3,5-triazine core substituted with methoxy and morpholino groups at the 4- and 6-positions, respectively. A methylene bridge links the triazine moiety to an acetamide group bearing a 1H-pyrrole substituent.
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-23-15-18-12(10-16-13(22)11-20-4-2-3-5-20)17-14(19-15)21-6-8-24-9-7-21/h2-5H,6-11H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVWGMKTQBXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the triazine core. One common approach is the reaction of cyanuric chloride with morpholine to form the morpholino-substituted triazine derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and diseases.
Industry: Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Triazine Derivatives: The methoxy-morpholino substitution in the target compound may enhance solubility compared to tert-butyl or sulfamoyl analogues, though direct biological data are lacking .
- Pyrrole/Pyrrolidine Moieties : The 1H-pyrrole group in the target compound is less sterically hindered than pyrrolo-pyridine systems in Compounds 194 and 16B, possibly reducing metabolic stability but improving synthetic accessibility .
- Herbicidal vs. Pharmaceutical Applications : Structural similarities to Tribenuron-methyl highlight the versatility of triazine cores but underscore the need for targeted functionalization to avoid unintended bioactivity .
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazine core linked to a morpholino group and a pyrrole moiety. The molecular formula is CHNO, with a molecular weight of approximately 320.36 g/mol. Its unique combination of functional groups suggests diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.15 ± 0.08 | Induction of apoptosis through mitochondrial pathways |
| HCT-116 | 0.83 ± 0.07 | Cell cycle arrest and apoptosis induction |
| A549 | 2.85 ± 0.74 | Inhibition of c-Met kinase activity |
The compound's mechanism of action may involve interactions with specific molecular targets that lead to the disruption of essential cellular functions.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. It has shown promising activity against various bacterial strains, indicating potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 31.25 µg/mL |
| Gram-negative bacteria | Further studies required |
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Apoptosis Induction : It activates apoptotic pathways via mitochondrial signaling.
- Kinase Inhibition : The inhibition of c-Met kinase is crucial for its anticancer efficacy.
Study on Anticancer Efficacy
In a recent study published in Molecular Cancer Therapeutics, researchers explored the efficacy of this compound against various cancer cell lines (MCF-7 and HCT-116). The study demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with IC values indicative of its potent anticancer effects .
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that it possesses effective antimicrobial activity, suggesting its potential application in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
